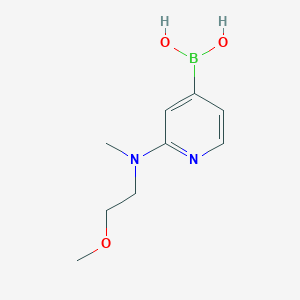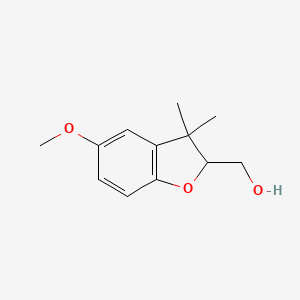
(5-Fluoro-1-tetrahydropyran-2-YL-indazol-4-YL)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Fluoro-1-tetrahydropyran-2-YL-indazol-4-YL)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and potential applications. This compound is characterized by the presence of a boronic acid group attached to an indazole ring, which is further substituted with a fluoro group and a tetrahydropyran moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-1-tetrahydropyran-2-YL-indazol-4-YL)boronic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds between the boronic acid and the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(5-Fluoro-1-tetrahydropyran-2-YL-indazol-4-YL)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The fluoro group can be reduced under specific conditions to yield the corresponding hydrogenated compound.
Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include boronic esters, hydrogenated derivatives, and substituted indazole compounds, which can be further utilized in various chemical syntheses .
Aplicaciones Científicas De Investigación
(5-Fluoro-1-tetrahydropyran-2-YL-indazol-4-YL)boronic acid has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of (5-Fluoro-1-tetrahydropyran-2-YL-indazol-4-YL)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the fluoro and tetrahydropyran moieties can enhance the compound’s binding affinity and specificity towards its targets .
Comparación Con Compuestos Similares
Similar Compounds
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester: Another boronic acid derivative with similar applications in cross-coupling reactions.
4-(6-Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine:
Uniqueness
(5-Fluoro-1-tetrahydropyran-2-YL-indazol-4-YL)boronic acid stands out due to its unique combination of functional groups, which imparts distinct chemical properties and enhances its versatility in various applications. The presence of the fluoro group and tetrahydropyran moiety provides additional opportunities for chemical modifications and optimization of its biological activity .
Propiedades
Fórmula molecular |
C12H14BFN2O3 |
|---|---|
Peso molecular |
264.06 g/mol |
Nombre IUPAC |
[5-fluoro-1-(oxan-2-yl)indazol-4-yl]boronic acid |
InChI |
InChI=1S/C12H14BFN2O3/c14-9-4-5-10-8(12(9)13(17)18)7-15-16(10)11-3-1-2-6-19-11/h4-5,7,11,17-18H,1-3,6H2 |
Clave InChI |
CFHVWBCFXORACH-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC2=C1C=NN2C3CCCCO3)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4,4'-Bis-trifluoromethyl]bis[(2,4-difluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13900902.png)
![Ethyl 5-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B13900909.png)
![3-(Trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13900927.png)
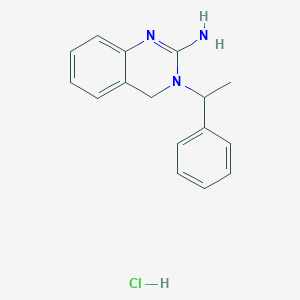
![[(1S,3R,5S)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride](/img/structure/B13900938.png)
![Methyl 3-bromo-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13900939.png)
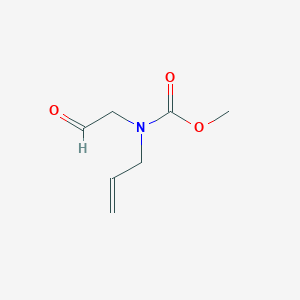

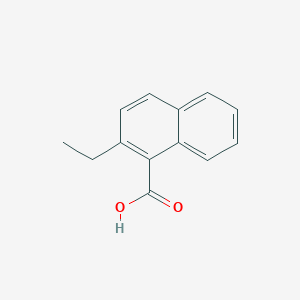

![Tert-butyl 4-(4-methoxyphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13900969.png)
